molecular formula C17H23BrN4O2 B14044911 1-Piperazinecarboxylic acid, 4-[(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-, 1,1-dimethylethyl ester

1-Piperazinecarboxylic acid, 4-[(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-, 1,1-dimethylethyl ester

Cat. No.: B14044911
M. Wt: 395.3 g/mol
InChI Key: IBMXYTUYFFETIC-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative characterized by a tert-butyl ester group at the 1-position and a 4-bromo-pyrrolo[2,3-b]pyridine moiety linked via a methyl group at the 4-position of the piperazine ring. The tert-butyl ester serves as a protective group for the carboxylic acid, enhancing stability during synthetic processes . The pyrrolo[2,3-b]pyridine scaffold is a nitrogen-rich heterocycle often utilized in medicinal chemistry due to its bioisosteric resemblance to indole and purine systems, which are critical in kinase inhibition and receptor modulation . The bromine atom at the 4-position of the pyrrolopyridine ring may influence electronic properties, steric interactions, and binding affinity in biological targets .

Properties

Molecular Formula

C17H23BrN4O2

Molecular Weight

395.3 g/mol

IUPAC Name

tert-butyl 4-[(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H23BrN4O2/c1-17(2,3)24-16(23)22-8-6-21(7-9-22)11-12-10-13-14(18)4-5-19-15(13)20-12/h4-5,10H,6-9,11H2,1-3H3,(H,19,20)

InChI Key

IBMXYTUYFFETIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC3=C(C=CN=C3N2)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine Intermediate

The 4-bromo-1H-pyrrolo[2,3-b]pyridine fragment is typically prepared via halogenation of the corresponding pyrrolo[2,3-b]pyridine or through palladium-catalyzed coupling reactions starting from appropriate halogenated precursors. For example, a palladium-catalyzed Suzuki coupling reaction can be employed to introduce substituents on the pyrrolo[2,3-b]pyridine ring using boronic acids or esters under mild conditions with catalysts such as Pd(PPh3)4, cesium carbonate as base, and solvents like aqueous 1,4-dioxane or dimethoxyethane (DME) with ethanol.

Preparation of the Piperazinecarboxylic Acid tert-Butyl Ester

The piperazinecarboxylic acid moiety is commonly introduced as its tert-butyl ester to protect the carboxylic acid functionality during subsequent synthetic steps. The tert-butyl ester is typically formed by reaction of the free acid with tert-butyl chloroformate or via esterification methods using tert-butanol under acidic or catalytic conditions.

A representative example involves:

  • Activation of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane.
  • Subsequent coupling with appropriate amines or nucleophiles under nitrogen atmosphere at room temperature.
  • Purification by column chromatography to yield the tert-butyl ester-protected piperazinecarboxylic acid derivative in yields ranging from 70% to 88%.

Coupling of Piperazinecarboxylic Acid Ester with Pyrrolo[2,3-b]pyridine

The key carbon–carbon bond formation between the piperazinecarboxylic acid ester and the pyrrolo[2,3-b]pyridine moiety is often achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, depending on the functional groups present.

  • Typical conditions include Pd catalysts (e.g., Pd(PPh3)4 or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), bases such as potassium carbonate or cesium carbonate, and mixed solvents like dioxane/water or dimethoxyethane/water.
  • Reactions are conducted under nitrogen atmosphere at elevated temperatures (e.g., 80 °C) for several hours.
  • Workup involves acidification, liquid-liquid extraction with ethyl acetate, drying, and purification by chromatography or recrystallization.

Deprotection and Final Purification

After coupling, the tert-butyl ester protecting group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane or other acidic conditions to yield the free carboxylic acid if desired. The crude product is then purified by chromatographic techniques to obtain the final compound with high purity.

Representative Reaction Scheme Summary

Step Reaction Type Reagents and Conditions Yield Notes
1 Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine Halogenation or Pd-catalyzed coupling; Pd(PPh3)4, Cs2CO3, aqueous 1,4-dioxane, 80 °C Variable Starting heterocyclic core
2 Formation of tert-butyl ester of piperazinecarboxylic acid EDC·HCl, HOBt, triethylamine, dichloromethane, room temp, 5–10 h 70–88% Protects carboxyl group
3 Pd-catalyzed cross-coupling of piperazine ester with pyrrolo[2,3-b]pyridine Pd catalyst, base (K2CO3 or Cs2CO3), dioxane/water, N2, 80 °C Moderate to high Key C–C bond formation
4 Deprotection of tert-butyl ester TFA in CH2Cl2, room temp Quantitative Yields free acid if needed

In-Depth Research Findings and Notes

  • The use of palladium catalysts such as Pd(PPh3)4 or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is critical for efficient coupling reactions between the brominated pyrrolo[2,3-b]pyridine and the piperazinecarboxylic acid ester.
  • Bases like cesium carbonate and potassium carbonate facilitate the coupling by deprotonating the nucleophilic partners and stabilizing intermediates.
  • Solvent systems combining aqueous and organic solvents (e.g., 1,4-dioxane/water or dimethoxyethane/water) provide optimal solubility and reaction rates.
  • Protecting groups such as tert-butyl esters are stable under coupling conditions but can be cleanly removed by acid treatment, providing flexibility in synthetic design.
  • Purification typically involves extraction, drying, and chromatographic techniques to ensure high purity suitable for biological evaluation.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-[(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
Target Compound: 1-Piperazinecarboxylic acid, 4-[(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-, tert-butyl ester Not explicitly provided* ~395–400 (estimated) 4-Bromo-pyrrolo[2,3-b]pyridinylmethyl Not provided
1-Piperazinecarboxylic acid, 4-[4-chloro-3-(phenylmethyl)-3H-imidazo[4,5-c]pyridin-2-yl]-, tert-butyl ester C₂₂H₂₆ClN₅O₂ 427.93 Chloro-imidazopyridinyl, phenylmethyl 635723-33-0
1-Piperazinecarboxylic acid, 4-(5-bromo-2-pyrimidinyl)-, tert-butyl ester C₁₃H₁₇BrN₄O₂ 357.21 5-Bromo-pyrimidinyl
1-Piperazinecarboxylic acid, 4-[5-bromo-3-(trifluoromethyl)-2-pyridinyl]-, ethyl ester C₁₃H₁₅BrF₃N₃O₂ 382.18 Bromo-trifluoromethylpyridinyl, ethyl ester 1401522-00-6
1-Piperazinecarboxylic acid, 4-[3-[(1-methylethyl)amino]-2-pyridinyl]-, tert-butyl ester C₁₇H₂₈N₄O₂ 320.43 Isopropylamino-pyridinyl 136818-14-9
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, tert-butyl ester C₁₂H₁₆N₃O₂ 263.28 4-Amino-pyrrolo[2,3-b]pyridine

*Molecular weight estimated based on analogues.

Substituent Effects and Functional Relevance

Bromo vs. Chloro vs. Amino Groups: The bromo substituent in the target compound and enhances electrophilic reactivity and may improve binding to hydrophobic pockets in proteins. In contrast, the chloro group in offers similar steric effects but with reduced electronegativity.

Heterocyclic Core Variations :

  • Pyrrolo[2,3-b]pyridine (target compound and ) exhibits planar aromaticity, facilitating π-π stacking interactions. Imidazopyridine () and pyrimidine () cores introduce additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity.

Ester Group Modifications :

  • The tert-butyl ester (target compound, ) provides steric protection against enzymatic degradation, whereas the ethyl ester in may confer faster metabolic cleavage, impacting pharmacokinetics.

Biological Activity

1-Piperazinecarboxylic acid, 4-[(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-, 1,1-dimethylethyl ester is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant studies.

Chemical Structure and Properties

The compound has the following molecular formula: C17H23N4O2BrC_{17}H_{23}N_{4}O_{2}Br with a molecular weight of approximately 395.29 g/mol. Its structure features a piperazine carboxylic acid core modified with a bromo-pyrrolo-pyridine moiety, which is significant for its biological interactions.

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor for various enzymes. For instance, piperazine derivatives have been reported to inhibit acetylcholinesterase (AChE) and urease effectively. In a related study, several compounds demonstrated strong inhibition of urease with IC50 values significantly lower than standard inhibitors . This suggests that the compound may also possess enzyme-inhibitory properties, making it a candidate for further investigation in enzyme-related disorders.

Antibacterial Activity

Piperazine derivatives have shown antibacterial activity against various strains. While specific studies on this particular compound are scarce, related compounds have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis . This positions the compound as a potential antimicrobial agent worth exploring.

SGK-1 Kinase Inhibition

Another area of interest is the inhibition of SGK-1 kinase, which plays a role in renal and cardiovascular diseases. The structural components of 1-Piperazinecarboxylic acid derivatives suggest they could influence SGK-1 activity . This could open avenues for therapeutic applications in managing electrolyte balance and cell proliferation associated with renal disorders.

Data Table: Biological Activities of Related Compounds

Activity TypeCompound TypeIC50 Values (µM)Reference
AntiviralAzaindoleoxoacetic piperazinesNot specified
AcetylcholinesterasePiperazine derivatives2.14 - 6.28
Urease InhibitionPiperazine derivatives1.13 - 6.28
SGK-1 Kinase InhibitionPyrrolo-pyridine derivativesNot specified

Case Study 1: Antiviral Properties

A patent detailing the antiviral activity of piperazine derivatives indicated that modifications to the core structure can enhance antiviral efficacy. The findings suggest that further exploration into the specific modifications present in 1-Piperazinecarboxylic acid could yield beneficial results against viral infections .

Case Study 2: Enzyme Inhibition

In vitro studies on various piperazine compounds demonstrated their effectiveness as urease inhibitors. One study reported IC50 values ranging from 1.13 µM to 6.28 µM for synthesized compounds, indicating strong potential for therapeutic use in conditions like peptic ulcers where urease plays a role .

Q & A

Q. What are the key structural features and IUPAC nomenclature of this compound?

The compound features a piperazine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-bromo-pyrrolo[2,3-b]pyridine methyl moiety. The IUPAC name reflects these substituents: the Boc group at position 1, the pyrrolopyridine-methyl group at position 4, and the bromo substituent on the pyrrolopyridine ring. Structural analogs in and highlight similar piperazine-pyrrolopyridine hybrids, often used in medicinal chemistry for kinase inhibition studies .

Q. What safety precautions are required when handling this compound?

Based on GHS classifications ( ), the compound exhibits acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335). Researchers must:

  • Use PPE (nitrile gloves, lab coat, face shield).
  • Work in a fume hood with local exhaust ventilation.
  • Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Emergency protocols include rinsing eyes with water for 15 minutes (if exposed) and seeking immediate medical attention for ingestion .

Q. What are common synthetic routes for this compound?

Synthesis typically involves:

  • Step 1: Boc protection of piperazine using di-tert-butyl dicarbonate.
  • Step 2: Alkylation of the piperazine nitrogen with a bromo-pyrrolopyridine derivative (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine) via nucleophilic substitution.
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). and describe analogous palladium-catalyzed amination and Boc-deprotection steps for related piperazine derivatives .

Q. How can solubility challenges be addressed during in vitro studies?

recommends:

  • Preparing stock solutions in DMSO (10 mM), followed by dilution in aqueous buffers (e.g., PBS).
  • For in vivo studies, use formulations containing 10% DMSO + 40% PEG300 + 5% Tween-80 in saline.
  • Vortexing and sonication (30–60 sec) ensure homogeneity. Validate solubility via dynamic light scattering (DLS) if precipitation occurs .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the alkylation step?

Key strategies include:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂, Xantphos) for Buchwald-Hartwig coupling ( ).
  • Temperature Control: Maintain 80–100°C to balance reaction rate and side-product formation.
  • Solvent Optimization: Use anhydrous toluene or dioxane to enhance nucleophilicity.
  • Monitoring Intermediates: Employ LC-MS to track Boc-protected intermediates and adjust stoichiometry dynamically .

Q. How to resolve discrepancies in NMR and mass spectrometry data during characterization?

  • NMR: Compare experimental δ values (¹H/¹³C) with computed spectra (DFT methods) for the target structure. Check for residual solvent peaks (e.g., DMSO-d₆ at 2.50 ppm).
  • HRMS: Confirm molecular ion ([M+H]⁺) using electrospray ionization (ESI). If adducts (e.g., Na⁺, K⁺) dominate, add 0.1% formic acid to the sample.
  • Contamination Check: Analyze by HPLC-PDA (λ = 254 nm) to detect impurities; cross-reference with synthetic intermediates ( ) .

Q. What strategies mitigate decomposition during long-term storage?

  • Storage Conditions: Use amber vials under argon at –20°C to prevent photodegradation and hydrolysis.
  • Stability Monitoring: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis.
  • Lyophilization: For hygroscopic batches, lyophilize the compound and store as a solid. notes that related pyrrolopyridines degrade via hydrolysis of the Boc group under humid conditions .

Q. How to design derivatives for enhanced biological activity?

  • SAR Studies: Replace the bromo substituent with electron-withdrawing groups (e.g., CF₃) to modulate target binding ( ).
  • Bioisosteric Replacement: Substitute the pyrrolopyridine ring with indole or imidazopyridine ( ).
  • Prodrug Strategies: Introduce ester or carbamate groups at the piperazine nitrogen to improve bioavailability ( ). Validate via in vitro ADMET assays .

Q. How to address contradictory cytotoxicity data across cell lines?

  • Dose-Response Curves: Test concentrations from 1 nM–100 µM (72-hour exposure) in ≥3 replicates.
  • Mechanistic Studies: Use RNA-seq to identify off-target pathways (e.g., kinase inhibition vs. oxidative stress).
  • Control Compounds: Include structurally similar analogs ( ) to isolate substituent-specific effects.
  • Assay Validation: Confirm results via orthogonal methods (e.g., ATP-based viability vs. caspase-3 activation) .

Methodological Notes

  • Synthesis Scaling: For gram-scale production, prioritize flow chemistry setups () to enhance reproducibility.
  • Analytical Cross-Validation: Combine 2D-NOSY (for spatial proximity) and X-ray crystallography (if crystals form) to confirm stereochemistry.
  • Data Reporting: Document reaction conditions (e.g., inert atmosphere, stirring speed) to enable replication ().

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